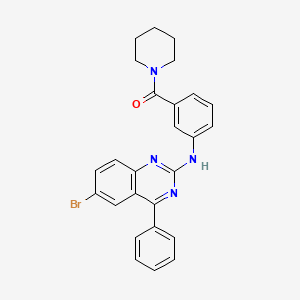

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

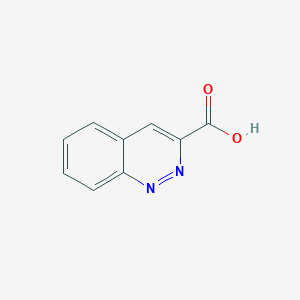

The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . It also contains a bromine atom, a phenyl group, an amino group, and a piperidin-1-yl methanone group .

Molecular Structure Analysis

The molecular formula of the compound is C25H21BrN4O, and it has a molecular weight of 473.36 . The structure is likely to be planar due to the presence of the quinazoline ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available from the sources I found .Applications De Recherche Scientifique

Chiral Oxazolopiperidone Lactams as Versatile Intermediates

Phenylglycinol-derived oxazolopiperidone lactams, closely related to piperidine-containing compounds like the one , are exceptionally versatile building blocks. They are used for the enantioselective construction of structurally diverse piperidine-containing natural products and bioactive compounds. These lactams facilitate the introduction of substituents at different ring positions in a regio- and stereocontrolled manner, allowing access to enantiopure polysubstituted piperidines and complex indole alkaloids (Escolano, Amat, & Bosch, 2006).

Synthesis and Antioxidant Properties of Derivatives

Derivatives of compounds similar to "(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone" have been synthesized and evaluated for their antioxidant properties. These studies are significant for understanding the potential health benefits and therapeutic applications of these compounds, including their role in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antibacterial Activity of Quinoline Derivatives

The synthesis and evaluation of antibacterial activities of various 3-(2-Phenylquinolin-4-yl) and related derivatives demonstrate their potential in addressing bacterial infections. These studies contribute to the development of new antibacterial agents based on quinoline structures (Hui, Dong, Xu, Zhang, & Wang, 2000).

Microwave Assisted Synthesis and Biological Activities

Microwave-assisted synthesis of novel pyrimidine derivatives related to "this compound" has shown significant analgesic activity without ulcerogenic effects. This highlights the potential of these compounds in pain management (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

Oxidative Ring-Contraction to Quinoline Derivatives

The oxidative transformation of benzazepines to quinoline derivatives, akin to the structural motifs found in "this compound," sheds light on novel synthetic pathways and the potential for creating diverse quinoline-based compounds with varied biological activities (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).

Propriétés

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrN4O/c27-20-12-13-23-22(17-20)24(18-8-3-1-4-9-18)30-26(29-23)28-21-11-7-10-19(16-21)25(32)31-14-5-2-6-15-31/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHUOTGQFANOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)

![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2893609.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)